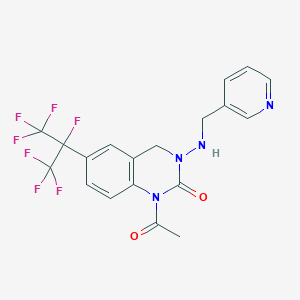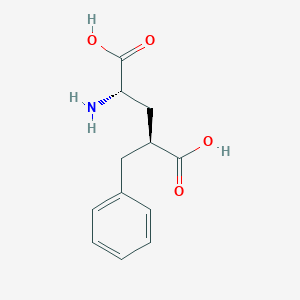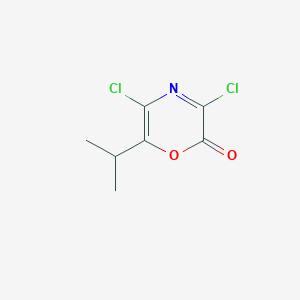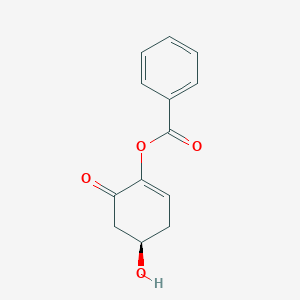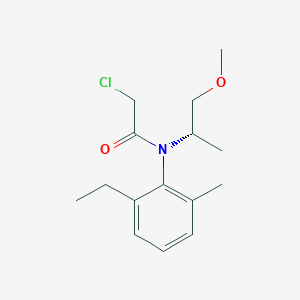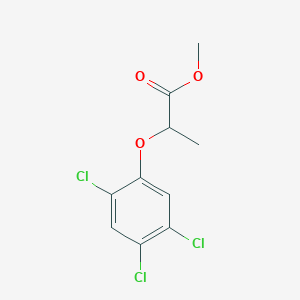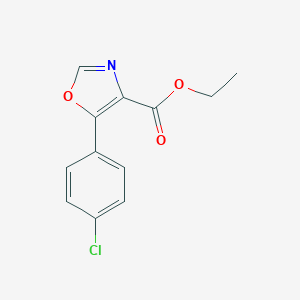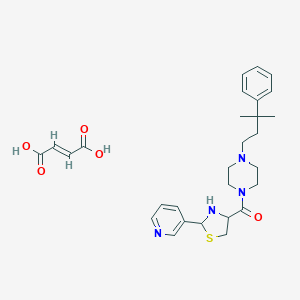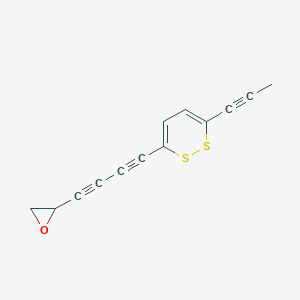
Thiarubrine D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiarubrine D is a natural product that belongs to the family of thiazole-containing compounds. It was first isolated from the marine bacterium Thiomicrospira sp. in 2007. Since then, it has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields of research.
科学的研究の応用
Isolation and Spectral Analysis
Thiarubrine D, belonging to the thiarubrine class of compounds, has been noted for its unique biological activity and potential medicinal applications. An example of such a compound, thiarubrine A, was isolated for educational purposes, demonstrating its unusual reactivity and potential for teaching spectral analysis techniques (Reyes et al., 2001).
Photoprotection Mechanism in Plants
Thiarubrines, including thiarubrine D, have been studied for their phototoxic properties and their protective mechanisms in plants. Thiarubrines are sensitive to sunlight and decompose into thiophenes. Interestingly, anthocyanins in plants protect thiarubrines from photodecomposition, demonstrating a natural photoprotective mechanism (Page & Towers, 2002).
Optical Imaging Techniques
Research on thiarubrine D also extends to imaging techniques. A study presented a method for automatic recognition of thiarubrine canals in Schkuhria pinnata roots using Optical Coherence Tomography, an advanced imaging technique. This work illustrates the applicability of thiarubrine D in enhancing imaging and analysis of plant structures (Sekulska-Nalewajko et al., 2014).
Yield Enhancement in Hairy Root Cultures
Thiarubrine A, closely related to thiarubrine D, has been the subject of yield enhancement studies in hairy root cultures of Ambrosia artemisiifolia. Various elicitation strategies, including abiotic and biotic, were explored to increase the yield of this secondary metabolite, which holds potential pharmaceutical value (Bhagwath & Hjortsø, 2000).
特性
CAS番号 |
126624-07-5 |
|---|---|
分子式 |
C13H8OS2 |
分子量 |
244.3 g/mol |
IUPAC名 |
2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane |
InChI |
InChI=1S/C13H8OS2/c1-2-5-12-8-9-13(16-15-12)7-4-3-6-11-10-14-11/h8-9,11H,10H2,1H3 |
InChIキー |
UNABNUQQYPYJEQ-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
正規SMILES |
CC#CC1=CC=C(SS1)C#CC#CC2CO2 |
同義語 |
thiarubrine D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




